1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the piperazine ring with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenoxy group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with 4-methoxyphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE
- 1-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE
Uniqueness
1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-3-26-20-10-6-19(7-11-20)16-23-12-14-24(15-13-23)22(25)17-27-21-8-4-18(2)5-9-21/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
FWKAYVHRJQVHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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